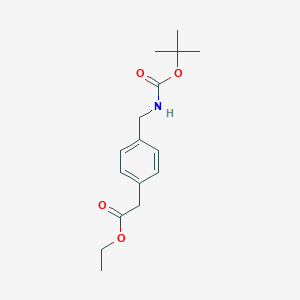

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The enantioselective synthesis of related benzyl carbamate derivatives involves key steps like iodolactamization, which is essential for producing potent CCR2 antagonists. This process highlights the intricate methods used to obtain high-purity and enantiomerically enriched compounds (Campbell et al., 2009). Furthermore, synthesis from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps demonstrates the compound's accessibility and versatility in organic synthesis (Zhao et al., 2017).

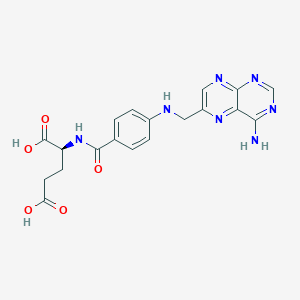

Molecular Structure Analysis

Molecular structures of tert-butyl carbamate derivatives reveal significant insights into their chemical behavior. Studies show that despite variations in substituents, these compounds maintain a consistent fundamental intermolecular hydrogen-bond connectivity, which influences their chemical reactivity and physical properties (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl carbamates participate in various chemical reactions, including nucleophilic substitutions and radical reactions. These reactions are pivotal for modifying the benzene ring or introducing new functional groups, demonstrating the compound's reactivity and potential for further chemical transformations (Harris et al., 2011).

科学的研究の応用

Novel Catalysts and Synthesis Methods

Catalytic Applications : Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate, as a chemical entity, may be structurally related or utilized in the development of new catalytic systems. For example, palladium catalysts based on similar benzyl carbamate structures have shown to be highly active and efficient for the alkoxycarbonylation of alkenes, allowing the transformation of various alkenes into esters with high yield and selectivity. This indicates the potential use of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate in catalytic applications or as a precursor for catalyst development (Dong et al., 2017).

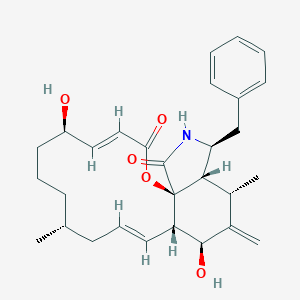

Synthesis of Intermediates : Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate might be involved in synthetic pathways aimed at producing key intermediates for further chemical synthesis. For instance, compounds with tert-butyl carbamate groups have been employed in the synthesis of complex molecules, suggesting that tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate could serve as a starting material or intermediate in the synthesis of biologically active compounds or pharmaceuticals (Zhao et al., 2017).

Material Science and Environmental Applications

Polymer Science : Research into novel benzyl ether dendrimer structures, which could be structurally related to tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate, has demonstrated their potential in creating thermosensitive materials. These materials exhibit changes in properties like turbidity in response to temperature variations, which could be valuable in developing smart materials for various applications (Jin-gen, 2013).

Environmental Remediation : While not directly related to tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate, research on the degradation pathways of methyl tert-butyl ether (MTBE) in environmental contexts highlights the importance of understanding the chemical behavior of tert-butyl compounds. Such studies are crucial for developing strategies to address contamination from similar compounds in the environment (Stefan et al., 2000).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is not available, it’s generally recommended to wear personal protective equipment/face protection when handling similar compounds. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition .

特性

IUPAC Name |

ethyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-6-8-13(9-7-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSJKCHZJFRHJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599524 |

Source

|

| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate | |

CAS RN |

113520-37-9 |

Source

|

| Record name | Ethyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113520-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)

![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)

![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)

![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)